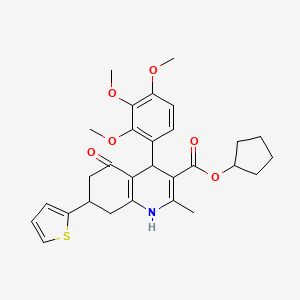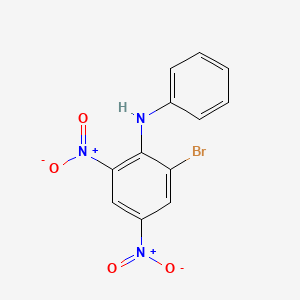
3-(4-Chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazolane family. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorinated phenyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors, such as a thiourea derivative and a halogenated ketone, under acidic or basic conditions.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a chlorinated benzoyl chloride reacts with the thiazolane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological processes, particularly those involving sulfur-containing compounds.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolane ring and chlorinated phenyl groups can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Lacks the 4-chlorobenzoyl group.
3-(4-METHYLBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains a methyl group instead of a chlorine atom on the benzoyl group.
Uniqueness
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of both chlorinated phenyl groups and a thiazolane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H13Cl2NO3S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3-(4-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-11-7-5-10(6-8-11)15(21)20-14(17(22)23)9-24-16(20)12-3-1-2-4-13(12)19/h1-8,14,16H,9H2,(H,22,23) |
Clé InChI |
JKORGSCWKYPVOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)
![2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14947413.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)
![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)

![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14947451.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)
![N-(3-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14947478.png)




